N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-22-20(26)18-16-6-2-3-7-17(16)29-21(18)23-19(25)14-8-10-15(11-9-14)30(27,28)24-12-4-5-13-24/h8-11H,2-7,12-13H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGMGJDAPAXZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Sulfonamide Substituents
Compound A : 2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 313662-67-8, C₂₁H₂₅N₃O₄S₂, MW 447.57)
- Key Difference : Replaces pyrrolidine with a piperidine ring (6-membered vs. 5-membered).
- Impact :
- Solubility : Piperidine’s larger ring may enhance hydrophobicity compared to pyrrolidine.
- Steric Effects : Increased ring size could hinder binding to sterically constrained enzyme pockets.
- pKa : Predicted pKa of 12.02 ± 0.20 for Compound A vs. theoretical adjustments for the target compound due to N-methylation .
Analogues with Different Amide Linkages and Substituents
Compound IIIb : 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Key Differences :
- Linkage : Acetamido (CH₂CONH) vs. benzamido (ArCONH) in the target compound.
- Substituent : Benzylpiperazine introduces a basic nitrogen center, enhancing solubility in acidic environments.
- Physicochemical Data :
Compound IIId : 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Biological Relevance : Such modifications are often leveraged to improve blood-brain barrier penetration in neurological agents.
Physicochemical and Spectroscopic Comparisons
*Data for the target compound inferred from structural analogs.
Q & A
Q. What are the recommended synthetic routes for N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the tetrahydrobenzo[b]thiophene core. Key steps include:
- Amide coupling : Reacting 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride with the amino group of the tetrahydrobenzo[b]thiophene intermediate under anhydrous conditions (e.g., CH₂Cl₂, DMF) using coupling agents like HATU or DCC .
- N-methylation : Introducing the methyl group at the carboxamide position via reductive alkylation or direct alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Yields can be improved by controlling reaction temperatures (0–25°C for coupling), using molecular sieves to absorb byproducts, and purifying intermediates via column chromatography or recrystallization .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrrolidinylsulfonyl and methyl groups) and detect impurities .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected m/z ~443.58 for C₂₂H₂₅N₃O₃S₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What are the hypothesized biological targets of this compound, and how can its mechanism of action be experimentally validated?
- Methodological Answer : Based on structural analogs (e.g., sulfonamide-tethered benzothiophenes), potential targets include:
- Tyrosinase inhibitors : Common for tetrahydrobenzo[b]thiophene derivatives; test via enzyme inhibition assays using L-DOPA as a substrate .
- Kinase modulation : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive binding assays .
- Validation : Combine in vitro target engagement studies (SPR or ITC for binding affinity) with cellular assays (e.g., Western blotting for downstream signaling proteins) .
Q. How do structural modifications (e.g., substituents on the pyrrolidine or benzamide groups) affect bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study :
- Variations : Synthesize analogs with substituted pyrrolidine rings (e.g., 2-methylpiperidine in ) or halogenated benzamide groups.
- Testing : Compare IC₅₀ values in enzymatic assays (e.g., anti-tyrosinase activity ) and cytotoxicity profiles (e.g., MTT assays on cancer cell lines).
- Key Finding : Analogous compounds with electron-withdrawing groups on the benzamide moiety showed enhanced inhibitory activity (e.g., 4-fluorophenyl derivatives in ).
Q. What stability challenges arise under physiological conditions, and how can they be addressed?
- Methodological Answer :
- pH Stability : Test solubility and degradation in buffers (pH 1–10) via HPLC monitoring. Sulfonamide groups may hydrolyze under acidic conditions, requiring prodrug strategies .
- Oxidative Stability : Use LC-MS to detect oxidation byproducts (e.g., sulfoxide formation) and add antioxidants (e.g., BHT) during storage .
Contradictions in Literature
- Synthetic Routes : uses acid anhydrides for amidation, while employs coupling agents. Researchers should test both methods to determine optimal yields .
- Biological Targets : Some studies emphasize tyrosinase inhibition , while others prioritize kinase modulation . Cross-validation using orthogonal assays is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
